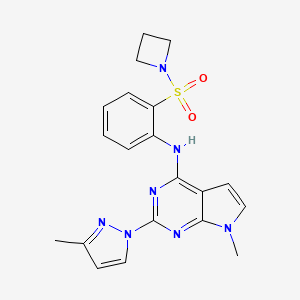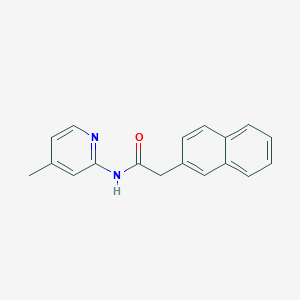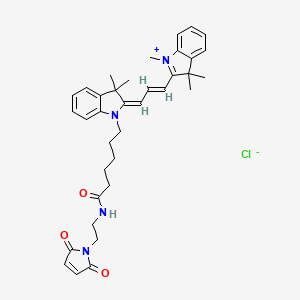
Antiviral agent 38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 38 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent antiviral properties. This compound is part of a broader class of antiviral agents that target various stages of the viral life cycle, thereby inhibiting the replication and spread of viruses. The development of this compound is particularly relevant in the context of emerging viral diseases, where there is a constant need for effective therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 38 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. One common synthetic route starts with the preparation of a precursor molecule, which undergoes a series of reactions such as alkylation, acylation, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates using techniques such as crystallization and chromatography, followed by the final assembly of the compound. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antiviral agent 38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Applications De Recherche Scientifique
Antiviral agent 38 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of viral replication and host-virus interactions.
Medicine: Investigated for its potential to treat various viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Mécanisme D'action
The mechanism of action of Antiviral agent 38 involves the inhibition of viral replication by targeting specific viral enzymes and proteins. The compound binds to the active site of viral polymerases, thereby preventing the synthesis of viral RNA or DNA. Additionally, it may interfere with the assembly and release of viral particles, further reducing the spread of the virus. The molecular targets and pathways involved include viral polymerases, proteases, and host cell receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog that selectively inhibits viral DNA polymerase.
Remdesivir: A broad-spectrum antiviral that targets viral RNA polymerase.
Favipiravir: An antiviral agent that inhibits viral RNA-dependent RNA polymerase.
Uniqueness
Antiviral agent 38 is unique in its ability to target multiple stages of the viral life cycle, making it a versatile and potent antiviral agent. Its broad-spectrum activity and relatively low toxicity profile set it apart from other antiviral compounds, making it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C23H27N3O5 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(8R)-8-tert-butyl-13-(3-methoxypropoxy)-4-oxo-7,10,11-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2,5,11,13,15-hexaene-5-carboxylic acid |
InChI |
InChI=1S/C23H27N3O5/c1-23(2,3)19-13-26-21(16-11-17(27)15(22(28)29)12-25(16)19)14-7-5-8-18(20(14)24-26)31-10-6-9-30-4/h5,7-8,11-12,19H,6,9-10,13H2,1-4H3,(H,28,29)/t19-/m0/s1 |
Clé InChI |
RAHUCUNWBZUOGQ-IBGZPJMESA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |
SMILES canonique |
CC(C)(C)C1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


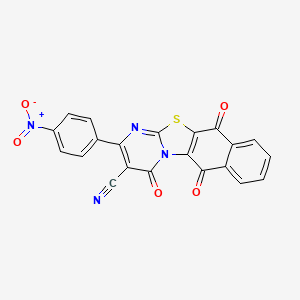
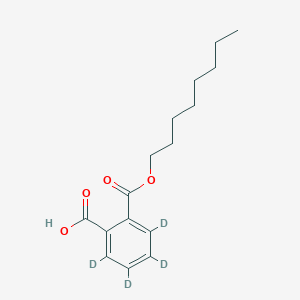
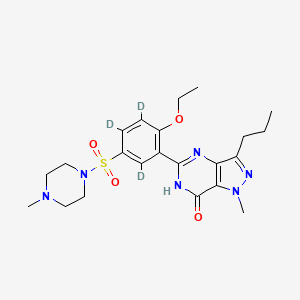
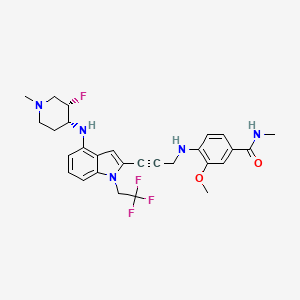
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

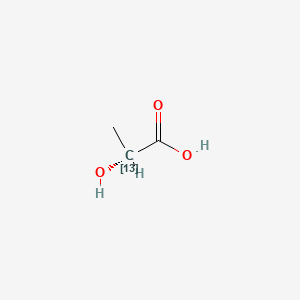
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
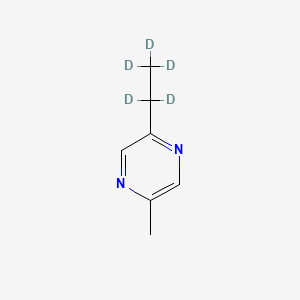
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
